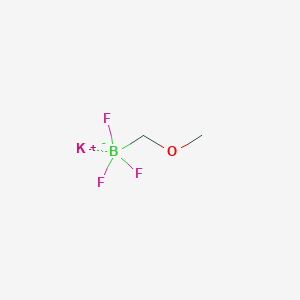

Potassium methoxymethyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(methoxymethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVXSBCLLHGATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670571 | |

| Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910251-11-5 | |

| Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (Methoxymethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Methoxymethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the quest for stable, efficient, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, offering significant advantages over their boronic acid and ester counterparts.[1][2][3] Their crystalline nature, coupled with remarkable stability to air and moisture, simplifies handling and enhances reproducibility, making them invaluable assets in the synthesis of complex molecules.[1][3]

This guide provides a comprehensive technical overview of the synthesis of a key member of this class: potassium methoxymethyltrifluoroborate. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and explore its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 910251-11-5 | [4] |

| Molecular Formula | C₂H₅BF₃KO | [4] |

| Molecular Weight | 151.96 g/mol | [4] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 153 °C | [5] |

| Purity | >98.0% |

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the crucial precursor, potassium bromomethyltrifluoroborate. The second stage is the nucleophilic substitution of the bromide with a methoxide anion.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of Potassium Bromomethyltrifluoroborate

The synthesis of the key precursor, potassium bromomethyltrifluoroborate, is a critical first step. While various methods exist, a common and effective approach involves the reaction of n-butyllithium with dibromomethane in the presence of a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[6] Continuous flow processes have also been developed for large-scale production, highlighting the industrial importance of this intermediate.[7]

Experimental Protocol: Synthesis of Potassium Bromomethyltrifluoroborate

This protocol is adapted from established literature procedures.[6][8]

-

Reaction Setup: To a dry four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of n-butyllithium in hexanes and an appropriate organic solvent such as tetrahydrofuran (THF).

-

Borate Addition: Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture.

-

Controlled Addition of Dibromomethane: Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add dibromomethane dropwise, ensuring the temperature remains controlled.

-

Reaction Progression: Allow the reaction to stir at low temperature for a specified period to ensure complete formation of the borate ester intermediate.

-

Quenching with KHF₂: Prepare an aqueous solution of potassium hydrogen fluoride (KHF₂) and add it to the reaction mixture.

-

Workup and Isolation: Allow the mixture to warm to room temperature and stir for several hours. The product, potassium bromomethyltrifluoroborate, will precipitate from the solution. The solid can be collected by filtration, washed with a suitable solvent, and dried under vacuum.

Stage 2: Synthesis of this compound

The core of the synthesis lies in the nucleophilic substitution of the bromide in potassium bromomethyltrifluoroborate with a methoxide anion. This SN2 displacement reaction is a robust and high-yielding method for preparing a variety of alkoxymethyltrifluoroborates.[1][9]

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating methanol to form the sodium methoxide nucleophile in situ. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is relatively inert under these conditions and effectively solvates the reactants.

-

Stoichiometry: An excess of the alkoxide is often used to ensure the complete consumption of the potassium bromomethyltrifluoroborate starting material.[1]

-

Purification: The low solubility of the product in many common organic solvents can make purification challenging. Continuous Soxhlet extraction has been shown to be an effective method to isolate the desired product in high purity.[10]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of potassium alkoxymethyltrifluoroborates, with an expected yield of approximately 50%.[9][10]

-

Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add methanol (3.0 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

SN2 Reaction: To the freshly prepared sodium methoxide solution, add potassium bromomethyltrifluoroborate (1.0 eq) in one portion.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹⁹F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.

-

Workup and Isolation: Upon completion of the reaction, carefully quench any remaining sodium hydride with a few drops of water. Concentrate the reaction mixture under reduced pressure to remove the THF. The resulting residue contains the product and inorganic salts.

-

Purification: The crude product can be purified by recrystallization or, for higher purity, by continuous Soxhlet extraction.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of functional group tolerance.[11][12] The use of organotrifluoroborates in these reactions offers advantages such as enhanced stability and, in some cases, improved reactivity compared to boronic acids.[13][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The methoxymethyl group is a common motif in biologically active molecules and can serve as a protected hydroxymethyl group. The ability to directly install this group using this compound provides a convergent and efficient synthetic route in drug discovery programs. For instance, this methodology can be applied to the synthesis of complex heterocyclic structures that are prevalent in many pharmaceutical agents.[11][15]

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is paramount.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[16][17][18][19] It is corrosive and can cause severe skin burns and eye damage.[17] Handle only in an inert atmosphere (glove box or under nitrogen/argon) and away from water and protic solvents.[16][18]

-

Methanol (CH₃OH): A flammable liquid and vapor. It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Tetrahydrofuran (THF): A highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[20] It can cause serious eye irritation and may cause respiratory irritation or drowsiness.[20] Always use stabilized THF and test for peroxides before use, especially before distillation.

-

Potassium Bromomethyltrifluoroborate and this compound: While generally stable solids, they should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the introduction of the methoxymethyl group, a functionality of significant interest in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and effectively utilize this powerful synthetic tool in their endeavors.

References

-

Broom, T., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1439-1444. [Link]

- Patsnap. (2016). Preparation process of (bromomethyl)

-

Molander, G. A., & Sandrock, D. L. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 11(13), 2361–2364. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138. [Link]

-

Sigma-Aldrich. (2011). Sodium hydride Safety Data Sheet. [Link]

-

ChemWhat. potassium methyltrifluoroborate CAS#: 13862-28-7. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(13), 4547–4555. [Link]

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(3), 973–980. [Link]

-

Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119–5129. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

-

PubChem. Potassium (3-Methoxyphenyl)trifluoroborate. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

-

Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135-8. [Link]

-

PubChem. Potassium cyclobutylmethyltrifluoroborate. [Link]

Sources

- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. echemi.com [echemi.com]

- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation process of (bromomethyl) trifluoro potassium borate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 910251-11-5 | Benchchem [benchchem.com]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Stability and Handling of Potassium Methoxymethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methoxymethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its role as a stable and effective nucleophilic partner in palladium-catalyzed cross-coupling reactions. As part of the broader class of potassium organotrifluoroborates, it offers considerable advantages over traditional organoboron compounds, such as boronic acids. These advantages include enhanced stability to air and moisture, which simplifies handling and storage protocols and improves the reproducibility of synthetic procedures.[1] This guide provides a comprehensive overview of the chemical stability, proper handling procedures, and key experimental considerations for this compound, designed to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a crystalline solid that is generally stable under standard laboratory conditions. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Molecular Formula | CH₄BF₃KO | N/A |

| Molecular Weight | 135.97 g/mol | N/A |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 153°C (decomposes) | [4] |

Stability Profile

The utility of potassium organotrifluoroborates is largely defined by their exceptional stability, particularly when compared to their boronic acid counterparts, which are prone to dehydration to form boroxines and protodeboronation.

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability. For instance, the related potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C.[5] this compound has a reported melting point of 153°C, at which it begins to decompose, indicating good thermal stability for most synthetic applications.[4]

Stability to Air and Moisture

A hallmark of potassium organotrifluoroborates is their stability to both air and moisture.[6] They are typically non-hygroscopic and can be handled on the benchtop without the need for rigorous inert atmosphere techniques.[3][5] This allows for indefinite storage at room temperature without observable decomposition, a significant practical advantage for routine laboratory use.[5]

Hydrolytic Stability and the Role of pH

The primary degradation pathway for organotrifluoroborates is hydrolysis, which converts the trifluoroborate salt back to the corresponding boronic acid. This process is highly dependent on the conditions, particularly pH and the presence of a fluorophile (e.g., a glass surface).

-

Under Basic Conditions : In alkaline solutions, such as those typically used in Suzuki-Miyaura cross-coupling reactions (e.g., with Cs₂CO₃), the hydrolysis of many organotrifluoroborates is surprisingly slow.[7][8] This "slow release" of the active boronic acid species is beneficial as it minimizes side reactions like oxidative homocoupling and protodeboronation.[7][8][9]

-

Under Acidic Conditions : Organotrifluoroborates are relatively unstable in the presence of strong acids, which can accelerate hydrodeboronation.[5] However, they are generally stable in weak acids like acetic acid for extended periods.

The rate of hydrolysis varies significantly depending on the organic substituent. While some alkyltrifluoroborates hydrolyze within hours, others can remain stable for weeks under basic conditions.[7][9]

Incompatibilities

To ensure the integrity of the reagent, contact with the following should be avoided:

-

Strong Oxidizing Agents : May cause a vigorous reaction.[10]

-

Strong Acids : Can lead to rapid decomposition and protodeboronation.[5]

-

Lewis Acids : Reagents like silica gel can promote the regeneration of boronic acids from the trifluoroborate salt.

Safe Handling and Storage Protocols

Proper handling and storage are essential for maintaining the reagent's efficacy and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[10][11]

-

Skin Protection : A lab coat should be worn to prevent skin contact.[10]

-

Respiratory Protection : If there is a risk of generating dust, handling should be performed in a well-ventilated area or a chemical fume hood. For significant dust, a respirator may be necessary.[10][11][12]

Storage Recommendations

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[10][13] While generally stable at room temperature, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.

Spill and Disposal Procedures

-

Spills : In the event of a spill, avoid generating dust. Use dry clean-up methods such as sweeping or vacuuming the material into a sealed container for disposal.[12] The area should then be washed with water.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This typically involves placing the chemical in a sealed container and transferring it to a licensed chemical waste disposal facility.[10][13]

Experimental Considerations and Protocols

This compound is a versatile reagent, most prominently used in Suzuki-Miyaura cross-coupling reactions to introduce the methoxymethyl group onto aryl or heteroaryl scaffolds.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for the cross-coupling of this compound with an aryl chloride, based on established methodologies for similar reagents.[1][2]

Step-by-Step Methodology:

-

Reaction Setup : To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.1–1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0–3.0 equiv).

-

Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition : Add a solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Toluene/H₂O 10:1).[1][14]

-

Catalyst Addition : In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%). Add this catalyst mixture to the Schlenk tube under a positive pressure of inert gas.

-

Reaction : Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80–110°C).

-

Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Key Processes

To better understand the behavior of this compound, the following diagrams illustrate its degradation pathway and its role in the Suzuki-Miyaura catalytic cycle.

Caption: Stepwise hydrolysis of this compound to methoxymethylboronic acid.

Caption: Simplified Suzuki-Miyaura catalytic cycle using an organotrifluoroborate.

Conclusion

This compound is a robust and highly practical reagent for introducing methoxymethyl groups in organic synthesis. Its notable stability to air, moisture, and weakly acidic or basic conditions simplifies its storage and handling, making it a reliable component in the modern synthetic chemist's toolkit. By understanding its stability profile and adhering to the recommended handling procedures outlined in this guide, researchers can safely and effectively leverage this reagent to achieve their synthetic goals.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 76(19), 8149–8154. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 13(24), 6484–6487. [Link]

-

ChemWhat. (2025). potassium methyltrifluoroborate CAS#: 13862-28-7. ChemWhat. [Link]

-

Lee, C. H., et al. (2009). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron letters, 50(48), 6672–6674. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Potassium Fluoride. NIST. [Link]

-

PubChem. (n.d.). Potassium (3-Methoxyphenyl)trifluoroborate. National Center for Biotechnology Information. [Link]

-

Airgas. (2014). MATERIAL SAFETY DATA SHEET. Airgas. [Link]

-

Molander, G. A., & Nykaza, T. V. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5002–5005. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 334. [Link]

-

American Elements. (n.d.). Potassium Tetrafluoroborate. American Elements. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Mechanism of Action of Potassium Methoxymethyltrifluoroborate

For decades, organoboron compounds have been indispensable tools in synthetic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While traditional reagents like boronic acids and their esters are highly effective, they often suffer from inherent instability, being susceptible to decomposition via protodeboronation, oxidation, and formation of anhydrides.[1][2] This has driven the development of more robust alternatives.

Among the most successful of these are potassium organotrifluoroborate salts (R-BF₃K). These crystalline, tetracoordinate boron species exhibit remarkable stability to air and moisture, making them easy to handle and store indefinitely.[2][3][4][5] Their enhanced stability allows for the presence of a wider array of functional groups within the molecule, expanding the synthetic possibilities.[6] This guide provides a detailed examination of the mechanism of action of a specific and valuable member of this class, this compound, focusing on its role in palladium-catalyzed cross-coupling reactions.

Part 1: The Core Mechanism - A Tale of Two Boron Species

The central mechanistic feature of potassium organotrifluoroborates is that they function as exceptionally stable precursors to the catalytically active species.[2][3][6] They are, in essence, protected forms of boronic acids. The overall mechanism in a Suzuki-Miyaura coupling is not a direct reaction of the trifluoroborate salt but a carefully orchestrated sequence involving activation, catalytic turnover, and regeneration.

The Activation Step: Hydrolysis and the "Slow-Release" Strategy

The linchpin of the organotrifluoroborate mechanism is its hydrolysis to the corresponding boronic acid.[7][8] The tetracoordinate R-BF₃⁻ anion is not competent to engage in the transmetalation step of the catalytic cycle directly. It must first undergo a ligand exchange of fluoride for hydroxide ions to generate the active, tricoordinate boronic acid, R-B(OH)₂.[8][9]

This hydrolysis proceeds through intermediate difluoroborane and fluoroboronic acid species, with the equilibrium being driven forward by the sequestration of the released fluoride ions.[3]

Caption: Hydrolysis equilibrium of R-BF₃K to the active boronic acid.

A key advantage of this system is the concept of "slow release." The rate of hydrolysis can be tuned to match the rate of the catalytic turnover.[7][10] This ensures that only a small, steady-state concentration of the highly reactive boronic acid exists in the reaction medium at any given time. This elegant gearing of activation with consumption dramatically minimizes common side reactions like oxidative homocoupling and protodeboronation that plague reactions using stoichiometric boronic acids from the start.[7][8]

Several factors critically influence this hydrolysis rate:

-

Electronic Properties: Electron-donating groups on the 'R' moiety stabilize the intermediate difluoroborane and accelerate hydrolysis, leading to a "fast release" of the boronic acid.[7][8][11]

-

Steric Hindrance: Increased steric bulk around the boron atom can impede the approach of water, slowing the hydrolysis rate.

-

Catalysis: The process can be catalyzed by both acid and base. Under the basic conditions of the Suzuki-Miyaura reaction, an "acid-base paradox" can exist for some substrates, where slow hydrolysis is assured because efficient hydrolysis would require acid catalysis.[7][10]

-

Fluoride Sequestration: The reaction vessel itself can play a role. Silicates in glass can act as "fluorophiles," sequestering fluoride ions and driving the equilibrium toward the boronic acid.[3][12]

The Suzuki-Miyaura Catalytic Cycle

Once the methoxymethylboronic acid is generated in situ, it enters the well-established palladium-catalyzed Suzuki-Miyaura cycle.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the crucial carbon-carbon bond-forming step where the organic group is transferred from the boron atom to the palladium center. Mechanistic studies strongly suggest this occurs via the reaction of a palladium hydroxo complex [LₙPd(Ar)(OH)] with the boronic acid [CH₃OCH₂-B(OH)₂], rather than the palladium halide complex reacting with a borate anion.[9] The base (e.g., Cs₂CO₃, K₃PO₄) is critical here, facilitating the formation of the palladium hydroxo complex and activating the boronic acid.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex rapidly undergoes reductive elimination, expelling the final cross-coupled product (Ar-CH₂OCH₃) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The Pd-catalyzed cycle for methoxymethyltrifluoroborate coupling.

Part 2: Experimental Protocols & Field Insights

Translating mechanistic understanding into practice requires robust and reproducible protocols. The stability of this compound simplifies its use compared to many other organoboron reagents.

Synthesis of Potassium Alkoxymethyltrifluoroborates

A common and practical route to these reagents involves a straightforward Sₙ2 reaction between potassium bromomethyltrifluoroborate and the desired alkoxide. This method avoids cumbersome multi-step processes involving organostannanes.[13]

Protocol: Synthesis of this compound

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Alkoxide Formation: Suspend the NaH in anhydrous THF (tetrahydrofuran). Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous methanol (1.1 equivalents). Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Sₙ2 Reaction: Add potassium bromomethyltrifluoroborate (1.0 equivalent) to the freshly prepared sodium methoxide solution.

-

Reaction: Heat the mixture to reflux and monitor by ¹⁹F NMR until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature and quench by the slow addition of acetone. Remove the solvent under reduced pressure.

-

Purification: The desired product is often purified by continuous Soxhlet extraction with acetone to separate it from inorganic salts, yielding the this compound as a white solid.[13]

Suzuki-Miyaura Cross-Coupling Protocol

The following represents a general, field-proven protocol for the cross-coupling of this compound with aryl halides.

Protocol: Cross-Coupling with an Aryl Bromide

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at a loading of 2-5 mol %.

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture, typically THF/H₂O (10:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkoxymethylated product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Part 3: Data & Comparative Analysis

The choice of an organoboron reagent is a critical experimental parameter. This compound offers a distinct profile of advantages and limitations compared to its counterparts.

Comparison of Organoboron Reagents

| Feature | Potassium Organotrifluoroborate | Boronic Acid | Boronate Ester (e.g., Pinacol) |

| Stability | High; crystalline solid, stable to air and moisture.[14] | Moderate; prone to dehydration (anhydride formation) and decomposition.[14] | High; generally stable liquids or solids, but can be sensitive to hydrolysis. |

| Reactivity | Requires in-situ hydrolysis for activation; "slow-release" is possible.[7][14] | Highly reactive; can lead to side reactions if not consumed quickly. | Often requires harsher conditions or specific activators for transmetalation. |

| Handling | Easy to handle and weigh accurately. | Can be difficult to handle due to sensitivity. | Generally easy to handle. |

| Side Reactions | Minimized protodeboronation and homocoupling due to low active species concentration.[1][5] | Susceptible to protodeboronation and homocoupling. | Generally less prone to side reactions than boronic acids. |

| Purification | Boron byproducts are water-soluble and easily removed. | Can be challenging to remove boron-containing impurities. | Removal of pinacol-related byproducts can be difficult. |

Typical Reaction Parameters for Alkoxymethyltrifluoroborates

The following table summarizes successful conditions for coupling various potassium alkoxymethyltrifluoroborates, demonstrating the versatility of this class of reagents.

| Electrophile | Alkoxy Group | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chlorotoluene | Benzyloxy- | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [13] |

| 1-Bromo-4-nitrobenzene | Benzyloxy- | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | [13] |

| 2-Bromomesitylene | Benzyloxy- | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | [13] |

| 3-Bromopyridine | Ethoxy- | PdCl₂(A-taPhos)₂ | Cs₂CO₃ | Toluene/H₂O | 75 | [4] |

| 2-Bromothiophene | (Protect)-O-CH₂CH₂- | PdCl₂(A-taPhos)₂ | Cs₂CO₃ | Toluene/H₂O | 88 | [4] |

| 4-Bromo-N,N-dimethylaniline | Piperidinomethyl- | PdCl₂(dppf) | Cs₂CO₃ | t-AmylOH/H₂O | 82 | [15] |

Conclusion

This compound and its analogs represent a significant advancement in the field of cross-coupling chemistry. Their mechanism of action, centered on their function as stable, protected precursors that generate the active boronic acid via a controlled, slow-release hydrolysis, provides a powerful solution to the stability issues that plague traditional organoboron reagents. This unique profile of high stability and controlled reactivity allows for broader functional group tolerance, simplified handling, and the minimization of undesirable side reactions. For researchers in drug development and complex molecule synthesis, mastering the application of these reagents is a crucial step toward more efficient, robust, and versatile synthetic strategies.

References

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. J. Am. Chem. Soc.

-

Molander, G. A. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]

-

Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2013). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Molander, G. A., et al. (n.d.). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

-

Molander, G. A., & Ham, J. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

-

Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

-

Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]

-

Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

-

Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., et al. (n.d.). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]

-

Darses, S., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]

-

Molander, G. A., et al. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 910251-11-5 | Benchchem [benchchem.com]

- 15. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of Organotrifluoroborates: From Laboratory Curiosities to Indispensable Reagents in Modern Synthesis

An In-depth Technical Guide for the Research Scientist

Foreword: A Paradigm Shift in Boron Chemistry

For decades, the synthetic utility of organoboron compounds was dominated by boronic acids and their esters. While undeniably powerful, their inherent instability, propensity for protodeboronation, and tendency to form oligomeric species presented significant challenges for chemists, particularly in the complex settings of pharmaceutical and materials science research. The turn of the 21st century, however, witnessed a paradigm shift with the widespread adoption of potassium organotrifluoroborate salts. These crystalline, air- and moisture-stable solids have emerged from relative obscurity to become a cornerstone of modern cross-coupling chemistry, offering a unique combination of stability, reactivity, and functional group tolerance. This guide delves into the discovery, historical development, and the pivotal scientific insights that have established organotrifluoroborates as indispensable tools for the contemporary organic chemist.

I. The Genesis of an Idea: Early Encounters with Organotrifluoroborates

The story of organotrifluoroborates begins not with a flash of inspiration, but with a slow burn of academic curiosity. For many years, these compounds were little more than footnotes in the annals of organoboron chemistry. The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, these early examples remained largely as laboratory curiosities, with their synthetic potential unexplored.

A flicker of interest appeared in the 1960s with reports on the preparation of potassium organotrifluoroborates.[1][2] Yet, the lack of a general and efficient synthetic method relegated them to the periphery of synthetic chemistry. The true potential of these reagents lay dormant, awaiting a key innovation that would unlock their widespread use.

II. The Vedejs Breakthrough: A New Era of Accessibility

The landscape of organoboron chemistry was irrevocably changed in 1995 with the seminal work of Professor Edvins Vedejs and his group.[1][3] They introduced a remarkably simple and highly efficient method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen difluoride (KHF₂).[1][3] This discovery was the catalyst that propelled organotrifluoroborates from obscurity to the forefront of synthetic methodology. The use of KHF₂ as a fluorinating agent for boron compounds had been reported earlier in 1967 by Thierig and Umland, but its application by Vedejs for the high-yield synthesis of a broad range of organotrifluoroborates was the critical breakthrough.[1]

The Vedejs protocol offered a practical and scalable route to these valuable reagents, making them accessible to the broader chemical community. This newfound accessibility spurred a wave of research into their properties and applications, laying the groundwork for the explosion of interest that would follow.

III. The Pillars of Modern Organotrifluoroborate Chemistry: Key Contributors and Their Impact

Following the pioneering work of Vedejs, several research groups have made profound contributions to the development and application of organotrifluoroborate chemistry. The work of Professors Gary Molander, Sylvain Darses, Jean-Pierre Genet, and Robert A. Batey has been particularly influential in shaping our understanding and utilization of these reagents.[4][5] Their collective efforts have expanded the scope of organotrifluoroborate synthesis, elucidated their reactivity, and demonstrated their prowess in a vast array of chemical transformations.

Professor Molander, in particular, has been a leading figure in this field, extensively developing the chemistry of organotrifluoroborates and showcasing their versatility as bench-stable surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions and a variety of other carbon-carbon bond-forming reactions.[6] His work has highlighted their compatibility with a wide range of functional groups and their stability under harsh reaction conditions.

IV. The Intrinsic Advantages: Why Organotrifluoroborates Excel

The widespread adoption of organotrifluoroborates stems from a unique combination of properties that overcome many of the limitations of traditional organoboron reagents.

| Property | Organotrifluoroborates | Boronic Acids/Esters |

| Stability | High; crystalline solids, stable to air and moisture.[7] | Variable; often prone to dehydration to form boroxines, sensitive to air and moisture. |

| Handling | Easy to handle and weigh accurately.[7] | Can be challenging due to their physical properties and instability. |

| Structure | Monomeric tetracoordinate species.[6] | Can exist as equilibria of monomers, dimers, and trimers (boroxines). |

| Reactivity | Act as a "protected" form of boronic acid, slowly releasing the active species.[8][9][10] | Can be highly reactive, leading to side reactions. |

| Protodeboronation | Less prone to protodeboronation. | A common side reaction, especially with sensitive substrates. |

These advantages make organotrifluoroborates particularly well-suited for applications in complex molecule synthesis, where functional group tolerance and predictable stoichiometry are paramount.

V. The Suzuki-Miyaura Reaction: A Perfect Partnership

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The introduction of organotrifluoroborates as coupling partners has further expanded the horizons of this already indispensable transformation.[9]

The prevailing mechanistic hypothesis suggests that under the basic conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[7][10] This controlled release of the active coupling partner is believed to be a key factor in suppressing unwanted side reactions, such as homocoupling.

Figure 1: A simplified diagram illustrating the proposed mechanism of the Suzuki-Miyaura cross-coupling reaction utilizing a potassium organotrifluoroborate.

VI. Synthetic Protocols: From Preparation to Application

The true utility of a reagent lies in its practical application. This section provides detailed, step-by-step methodologies for the synthesis of a representative organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

A. Synthesis of Potassium Phenyltrifluoroborate

This protocol is adapted from the general procedure described in the literature for the conversion of boronic acids to their corresponding trifluoroborate salts.[7]

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Acetonitrile

Procedure:

-

In a flask, dissolve phenylboronic acid (e.g., 20 g, ~164 mmol) in methanol (50 mL).

-

With vigorous stirring, slowly add a saturated aqueous solution of KHF₂ (125 mL, ~4.5 M).

-

A white precipitate will form. Continue stirring for 15-30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash the solid with cold methanol.

-

Recrystallize the crude product from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate as a white crystalline solid.

B. Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

This protocol is a representative example of the palladium-catalyzed cross-coupling of an organotrifluoroborate with an aryl electrophile.[11]

Materials:

-

Aryl bromide (e.g., 4-bromoacetophenone)

-

Potassium vinyltrifluoroborate

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add a degassed mixture of THF and water (e.g., 9:1 v/v, 5 mL).

-

Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired styrene product.

Figure 2: A flowchart depicting the general experimental workflows for the synthesis of potassium organotrifluoroborates and their subsequent application in Suzuki-Miyaura cross-coupling reactions.

VII. Expanding the Frontier: Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction remains the most prominent application of organotrifluoroborates, their utility extends far beyond this single transformation. Researchers have successfully employed these versatile reagents in a growing number of other synthetic methodologies, including:

-

Copper-catalyzed etherification of alcohols and phenols [5]

-

Additions to carbonyls and imines [4]

-

Rhodium-catalyzed conjugate additions

-

As precursors to other organoboron species [12]

The inherent stability of the trifluoroborate moiety allows for the manipulation of other functional groups within the molecule while leaving the carbon-boron bond intact, opening up avenues for late-stage functionalization and the synthesis of complex molecular architectures.[8][9]

VIII. The Future is Bright: Concluding Remarks

The journey of organotrifluoroborates from their humble beginnings as chemical curiosities to their current status as indispensable reagents is a testament to the power of synthetic innovation. Their exceptional stability, ease of handling, and broad reactivity have not only expanded the toolbox of the synthetic chemist but have also enabled the construction of complex molecules with greater efficiency and elegance. As research in this area continues to flourish, we can anticipate the discovery of new reactions, the development of novel organotrifluoroborate reagents, and their application in solving ever more challenging synthetic problems in medicine, materials science, and beyond. The mighty oak of organoboron chemistry has grown a new and powerful branch, and its reach is only continuing to expand.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An organotrifluoroborate-based convergent total synthesis of the potent cancer cell growth inhibitory depsipeptides kitastatin and respirantin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper(II)-catalyzed ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Potassium Methoxymethyltrifluoroborate

Introduction: The Versatility of Potassium Methoxymethyltrifluoroborate in Modern Synthesis

This compound, with the chemical formula C₂H₅BF₃KO and CAS number 910251-11-5, has emerged as a significant reagent in contemporary organic synthesis. As a member of the broad class of potassium organotrifluoroborates, it offers remarkable stability to both air and moisture, a stark contrast to many other organoboron compounds. This stability simplifies handling and storage, making it an attractive and practical tool for researchers in drug development and materials science. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile precursor for the introduction of the methoxymethyl moiety into complex molecular architectures.

The precise and unambiguous characterization of such a reagent is paramount to ensure reproducibility and success in its synthetic applications. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for confirming the identity and purity of this compound. This guide offers an in-depth analysis of its characteristic spectroscopic data and provides field-proven protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. By probing the magnetic properties of various atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For a comprehensive analysis, we examine the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Experimental Protocol for NMR Data Acquisition

The following protocol is a robust method for acquiring high-quality NMR spectra of this compound. The choice of a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆) is crucial, as it readily dissolves the ionic salt and its residual peaks are well-separated from the analyte signals.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B detection.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. A pulse angle of 45° and a relaxation delay of 2-5 seconds will provide quantitative data.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: This nucleus is highly sensitive, so a simple one-pulse experiment with a relatively short relaxation delay is adequate.

-

¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, spectral lines can be broad. Using a pulse sequence that minimizes acoustic ringing, such as a spin-echo sequence (e.g., s2pul), can improve spectral quality.

The causality behind these choices lies in optimizing signal-to-noise while ensuring accurate representation of the molecular structure. For instance, proton decoupling in ¹³C NMR collapses multiplets into single lines, making the spectrum easier to interpret and improving sensitivity.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectrum

The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.14 | s | -OCH₃ |

| 2.76 | s | -CH₂- |

-

Analysis: The spectrum shows two singlets, consistent with the two distinct proton environments in the molecule: the methoxy group protons (-OCH₃) and the methylene protons (-CH₂-). The absence of splitting (singlets) indicates that there are no adjacent protons to couple with. The integration of these signals would show a 3:2 ratio, corresponding to the three methoxy protons and the two methylene protons.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 62.1 | -OCH₃ |

| 55.8 (br) | -CH₂- |

-

Analysis: Two signals are observed, corresponding to the two carbon atoms. The signal for the carbon atom directly attached to the boron (-CH₂-) often appears as a broad peak due to quadrupolar relaxation effects from the adjacent ¹¹B nucleus.

¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoroborate group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -135.8 | q | ~66 | -BF₃ |

-

Analysis: The ¹⁹F spectrum displays a quartet, which arises from the coupling of the three equivalent fluorine atoms to the adjacent ¹¹B nucleus (spin I = 3/2). The chemical shift is characteristic of an alkyltrifluoroborate anion.

¹¹B NMR Spectrum

Boron-11 NMR is diagnostic for the coordination state of the boron atom.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.8 | q | ~66 | -BF₃ |

-

Analysis: The ¹¹B spectrum shows a 1:3:3:1 quartet, resulting from the coupling of the boron-11 nucleus with the three equivalent fluorine atoms. The chemical shift value is indicative of a tetracoordinate boron species, confirming the formation of the trifluoroborate salt.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a standard and reliable technique.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Agate mortar and pestle.

-

Pellet press.

Sample Preparation:

-

Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any residual water.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The rationale for using KBr is that it is transparent to infrared radiation in the typical measurement range and forms a solid matrix for the sample.

Caption: Workflow for IR data acquisition using the KBr pellet method.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2925, 2854 | Medium | C-H stretching (aliphatic) |

| 1460 | Medium | C-H bending |

| 1100-1000 | Strong, broad | B-F stretching |

| 950 | Strong | C-O stretching |

-

Analysis: The spectrum is dominated by strong, broad absorption bands in the 1100-1000 cm⁻¹ region, which are characteristic of the B-F stretching vibrations in the trifluoroborate anion. The presence of aliphatic C-H bonds is confirmed by the stretching vibrations just below 3000 cm⁻¹ and the bending vibration around 1460 cm⁻¹. A strong band around 950 cm⁻¹ is indicative of the C-O stretching mode of the methoxy group.

Conclusion: A Cohesive Spectroscopic Portrait

The collective data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, along with IR spectroscopy, provides a comprehensive and self-validating characterization of this compound. The NMR data precisely define the connectivity and electronic environment of each atom, while the IR spectrum confirms the presence of the key functional groups. This detailed spectroscopic guide serves as an authoritative resource for researchers, enabling them to confidently verify the identity and purity of this valuable synthetic reagent, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. Recent advances in the Suzuki-Miyaura cross-coupling reaction of potassium organotrifluoroborate salts. Tetrahedron2007 , 63 (18), 3623-3658. [Link]

-

Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and Waste-Free Amination of Boronic Acids: A Powerful Tool for the Preparation of Aryl- and Heteroarylamines. Angew. Chem. Int. Ed.2008 , 47 (15), 2876-2879. [Link]

An In-depth Technical Guide to the Crystal Structure of Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates ([R-BF₃]K) have emerged as indispensable reagents in modern organic synthesis, prized for their remarkable stability, versatility, and benign environmental profile compared to other organometallic counterparts.[1][2] Their utility, particularly in palladium-catalyzed cross-coupling reactions, is well-documented.[1] However, the solid-state characteristics that underpin their celebrated bench-top stability and influence their reactivity are fundamentally governed by their crystal structure. This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of potassium organotrifluoroborates, offering field-proven insights into the molecular architecture and intermolecular forces that define these crystalline solids.

Introduction: The Solid-State Advantage of Potassium Organotrifluoroborates

Unlike their often-unstable trivalent precursors, such as boronic acids, potassium organotrifluoroborates exist as tetracoordinated 'ate' complexes. This structural feature, a negatively charged, tetrahedral boron center, mitigates the inherent Lewis acidity of the boron atom, rendering the C-B bond significantly more robust towards air and moisture.[3][4] These compounds are typically isolated as crystalline solids, a physical state that offers numerous advantages in a pharmaceutical and fine chemical context: ease of handling, purification via recrystallization, and long-term storage without degradation.[5]

The crystallinity is not a mere convenience; the specific arrangement of the [R-BF₃]⁻ anions and K⁺ cations in the crystal lattice is dictated by a complex interplay of strong ionic interactions and weaker, yet influential, non-covalent forces.[6] Understanding this three-dimensional architecture is paramount for rationalizing the physical properties of these reagents and provides a structural basis for their behavior in chemical transformations.

Synthesis and Crystallization: From Solution to Single Crystal

The reliable synthesis and isolation of potassium organotrifluoroborates as high-purity crystalline materials is the first critical step in their application and structural study.

Synthetic Pathway: The Vedejs Protocol and its Variants

The most prevalent and efficient method for the synthesis of potassium organotrifluoroborates involves the treatment of corresponding boronic acids with potassium hydrogen difluoride (KHF₂).[1] This method, popularized by Vedejs, is broadly applicable to a wide range of organic substituents (aryl, heteroaryl, alkyl, alkenyl, alkynyl).[1] One-pot procedures, where an organometallic reagent (e.g., Grignard or organolithium) is reacted with a trialkyl borate followed by in situ treatment with KHF₂, are also widely employed, avoiding the isolation of potentially sensitive boronic acid intermediates.[1][5]

The general workflow for synthesis and crystallization is depicted below:

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol is a representative example based on established literature procedures for converting a boronic acid to its corresponding potassium organotrifluoroborate.

Materials:

-

Phenylboronic Acid (1.0 equiv)

-

Potassium Hydrogen Difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup: In a suitable flask (glassware may be etched by HF generated in situ; plasticware is a safer alternative), dissolve phenylboronic acid in methanol. Cool the solution to 0-5 °C using an ice bath.

-

Addition of KHF₂: Prepare a saturated aqueous solution of KHF₂. Add this solution portion-wise to the stirred methanolic solution of phenylboronic acid. A thick white precipitate will form almost immediately.

-

Reaction Completion: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.

-

Drying: Dry the product under vacuum to yield crude potassium phenyltrifluoroborate as a white crystalline powder.

Experimental Protocol: Growing Single Crystals for X-Ray Diffraction

Obtaining high-quality single crystals is essential for accurate structure determination. The choice of technique is dictated by the solubility profile of the specific organotrifluoroborate salt.

Causality in Solvent Selection: Potassium organotrifluoroborates are ionic salts. Their solubility is highest in polar solvents. For crystallization, a solvent system is required where the compound is soluble but can be brought to a state of supersaturation in a slow, controlled manner. Acetonitrile, acetone, and mixtures of alcohols with water are common choices.[5]

Technique 1: Slow Evaporation

-

Solution Preparation: Prepare a nearly saturated solution of the purified potassium organotrifluoroborate in a suitable solvent (e.g., acetonitrile) at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean vial.

-

Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.[7]

Technique 2: Vapor Diffusion This method is ideal for smaller quantities of material and offers excellent control over the rate of crystallization.[3][4]

-

Setup: Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar that contains a larger volume of a "poor" or "anti-solvent" (e.g., diethyl ether), in which the compound is insoluble but which is miscible with the good solvent.

-

Diffusion: The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution containing the compound.

-

Crystallization: This gradual change in solvent composition reduces the solubility of the organotrifluoroborate, inducing slow crystallization.[8]

Crystal Structure Analysis: The Anatomy of a Lattice

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the crystal lattice.

The [R-BF₃]⁻ Anion: A Distorted Tetrahedron

The core of the structure is the organotrifluoroborate anion. The boron atom adopts a distorted tetrahedral geometry, coordinated to one organic group and three fluorine atoms. The C-B bond length is a key parameter and is typically around 1.60 Å for aryltrifluoroborates. The F-B-F bond angles are generally smaller than the ideal tetrahedral angle of 109.5°, averaging around 105-106°, while the C-B-F angles are correspondingly larger, averaging ~113°. This distortion reflects the different steric and electronic demands of the organic substituent versus the fluorine atoms.

Representative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative potassium aryltrifluoroborates, illustrating the typical structural features.

| Parameter | Potassium 4-methoxyphenyltrifluoroborate[1][6] | Potassium 4-fluorophenyltrifluoroborate[1][6] |

| Formula | K⁺·C₇H₇BF₃O⁻ | K⁺·C₆H₄BF₄⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 6.9455 (3) | 21.045 (2) |

| b (Å) | 7.6416 (4) | 6.8126 (7) |

| c (Å) | 15.7000 (8) | 10.4284 (11) |

| β (°) | 99.166 (2) | 113.881 (4) |

| V (ų) | 821.92 (7) | 1365.1 (2) |

| Z | 4 | 8 |

| C-B Bond Length (Å) | 1.5987 (18) | 1.590 (2) |

| Avg. B-F Bond Length (Å) | ~1.39 | ~1.39 |

| Avg. F-B-F Angle (°) | 105.7 | 105.5 |

| Avg. C-B-F Angle (°) | 113.0 | 113.2 |

Intermolecular Interactions: The Forces Governing Crystal Packing

The crystal packing is not merely a random arrangement but a carefully orchestrated network of intermolecular forces that collectively minimize the lattice energy. The packing is primarily dictated by the strong electrostatic interactions between the K⁺ cations and the fluorine atoms of the [R-BF₃]⁻ anions.

-

Cation-Anion Interactions: The potassium cation is typically coordinated by multiple fluorine atoms from several neighboring anions. In the case of the substituted phenyltrifluoroborates, the K⁺ ion is surrounded by eight fluorine atoms, forming an irregular KF₈ coordination polyhedron.[1] These K···F interactions are the primary cohesive force in the crystal, with distances typically ranging from ~2.7 to ~3.0 Å. These polyhedra often share faces and edges, leading to the formation of infinite layers within the crystal structure.[1]

-

Hydrogen Bonding: While classic hydrogen bond donors are absent, weak C-H···F hydrogen bonds are often observed, particularly from aromatic or alkyl C-H groups to the fluorine atoms of adjacent anions. These interactions, though weaker than the ionic K···F forces, play a crucial role in dictating the precise orientation of the organic moieties within the lattice.

-

Other Interactions: Depending on the nature of the organic group 'R', other non-covalent interactions can also be significant. For aryltrifluoroborates, π-π stacking or C-H···π interactions may occur. In fluorinated aryl groups, F···F contacts can also contribute to the overall lattice stability.

Conclusion and Outlook

The crystal structure of potassium organotrifluoroborates is central to their stability and utility as reagents in organic and medicinal chemistry. Their solid-state architecture is defined by a distorted tetrahedral [R-BF₃]⁻ anion and a network of strong K⁺···F⁻ ionic interactions, which assemble into layered structures. Weaker, directional forces such as C-H···F hydrogen bonds provide further stability and orient the organic substituents, influencing the macroscopic properties of the crystal. A thorough understanding of these structural principles, gained through meticulous synthesis, crystallization, and single-crystal X-ray diffraction analysis, empowers researchers to better predict the behavior of these invaluable synthetic tools and to design new reagents with tailored solid-state properties for future applications in drug development and materials science.

References

-

Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

-

Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1936-1963. [Link]

-

University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

-

Healy, E. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

-

PubMed. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

-